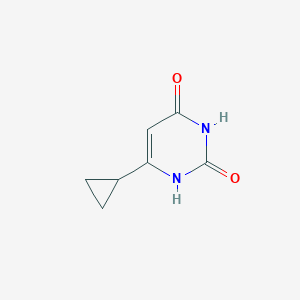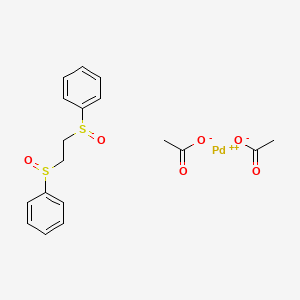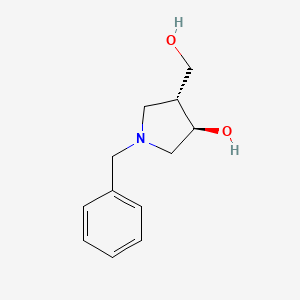
6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic molecule that features a cyclopropyl group attached to a tetrahydropyrimidine ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions or cycloaddition reactions. For instance, the synthesis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate was achieved through a microwave-assisted reaction followed by extraction and purification steps . Similarly, the synthesis of dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones was performed via a three-component reaction involving amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydropyrimidine ring, which can be nearly planar, as observed in the crystal structure of a related compound . The cyclopropyl group is likely to introduce strain into the molecule, affecting its reactivity and physical properties. The crystal structure analysis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate reveals normal intramolecular bond lengths, including those of the cyclopropyl moiety, and the formation of puckered layers held together by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyrimidine derivatives can be influenced by substituents on the ring. Cycloaddition reactions are a common method for constructing such compounds, as seen in the synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones . The presence of a cyclopropyl group could affect the regioselectivity and outcome of such reactions. Acid-catalyzed photoreactions of related compounds have been shown to produce novel cycloadducts, indicating a rich chemistry that could be explored for 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives can vary widely depending on the substituents. For example, the crystal structure of a related compound shows that the pyrimidine rings are nearly planar, and the molecules form dimers through hydrogen bonding . The solubility, melting point, and stability of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione would be influenced by the cyclopropyl group and the overall molecular geometry. The synthesis methods described in the papers suggest that these compounds can be obtained in good yield and purity, which is important for their practical applications .
科学的研究の応用
Molecular Structure and Optical Applications
6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its molecular structure and vibrational spectra. Theoretical investigations using Density Functional Theory (DFT) have been conducted to understand its molecular structure, vibrational wavenumbers, and optical properties. These studies reveal significant potential in non-linear optical applications due to the compound's high hyperpolarizability, which is substantially greater than that of urea. This makes it an attractive candidate for further studies in this field (Al-Abdullah et al., 2014).
Synthetic Chemistry and Derivative Compounds
Various synthetic approaches have been explored to create derivatives of this compound. For instance, cyclization of specific carbonyl compounds in basic medium can produce novel pyrimidine derivatives, which have unique chemical properties. These synthetic pathways allow for the creation of diverse compounds with potential applications in different areas of chemistry and pharmacology (Mekuskiene & Vainilavicius, 2006).
Applications in Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and investigated as ligands for co-crystallization with specific crown ethers. These studies have led to the formation of complex 2D and 3D networks through extensive hydrogen bonding intermolecular interactions, demonstrating the compound's utility in creating novel supramolecular assemblies (Fonari et al., 2004).
Drug Synthesis and Biological Activities
The compound has also been studied in the synthesis of bioactive molecules. For instance, it has been used as an intermediate in the synthesis of compounds with potential antiviral and anticonvulsant activities. These studies contribute to the understanding of how modifications in the compound's structure can lead to significant changes in biological activity, which is crucial for drug development (Petersen et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
6-cyclopropyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXYFPEQCXJJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
21573-06-8 |
Source


|
| Record name | 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)



